

Application Notes and Protocols: Formylation of 3-Phenylpyridine

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Compound of Interest		
Compound Name:	3-Phenylpyridine-4-carbaldehyde	
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Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing a key building block for the elaboration of more complex molecules. Aryl and heteroaryl aldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic rings.[1][2][3][4] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[1][5][6] This application note provides a detailed experimental procedure for the formylation of 3-phenylpyridine, a key scaffold in medicinal chemistry, to yield 3-phenylpyridine-4-carbaldehyde.

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich pyridine ring of 3-phenylpyridine, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde, **3-phenylpyridine-4-carbaldehyde**. The reaction is regioselective, with the formyl group being introduced at the position most activated by the phenyl substituent and the pyridine nitrogen.



Based on the electronic properties of the substrate, formylation is anticipated to occur at the C4 position of the pyridine ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenylpyridine

This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[6]

Materials:

- 3-Phenylpyridine (C₁₁H₉N)
- N,N-Dimethylformamide (DMF, C3H7NO), anhydrous
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM), anhydrous
- Sodium acetate (CH₃COONa)
- Deionized water
- Diethyl ether (Et₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- · Round-bottom flask
- Reflux condenser
- · Magnetic stirrer with heating plate



- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- NMR spectrometer
- IR spectrometer

Procedure:

- Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (5.0 equiv.). Cool the flask in an ice bath to 0 °C. To this, add phosphorus oxychloride (3.0 equiv.) dropwise with continuous stirring, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
- Formylation Reaction: Dissolve 3-phenylpyridine (1.0 equiv.) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, cool the mixture to 0 °C in an ice bath. Carefully
 and slowly add a saturated aqueous solution of sodium acetate to quench the reaction and
 hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.



• Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **3-phenylpyridine-4-carbaldehyde**.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

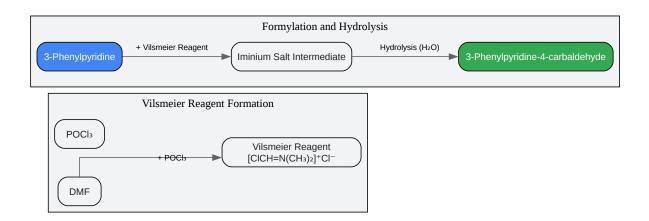
Parameter	Value/Description
Reactant	3-Phenylpyridine
Reagents	DMF, POCI ₃
Product	3-Phenylpyridine-4-carbaldehyde
Expected Yield	60-70% (based on similar reactions[6])
Appearance	Yellow solid[6]
Molecular Formula	C ₁₂ H ₉ NO
Molecular Weight	183.21 g/mol

Table 2: Expected Spectroscopic Data for **3-Phenylpyridine-4-carbaldehyde** (based on analogous compounds[6])

Spectroscopic Technique	Expected Data
IR (KBr, cm ⁻¹)	~3060 (Ar-H), ~2850 (C-H, aldehyde), ~1670 (C=O, aldehyde)
¹H NMR (CDCl₃, δ ppm)	~10.0 (s, 1H, -CHO), 7.3-7.9 (m, 9H, Ar-H)
¹³ C NMR (CDCl ₃ , δ ppm)	~190 (CHO), 125-150 (Ar-C)

Visualizations Reaction Pathway



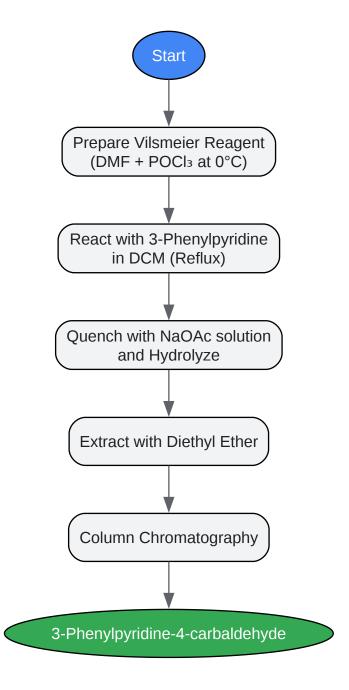


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Caption: Vilsmeier-Haack formylation of 3-phenylpyridine.

Experimental Workflow





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Caption: Experimental workflow for the formylation.

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